molecular formula C14H13NO4 B093443 Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate CAS No. 17335-06-7

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate

Cat. No.: B093443
CAS No.: 17335-06-7
M. Wt: 259.26 g/mol
InChI Key: MIRRVOUGVODFOY-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate is an organic compound belonging to the isoxazole class of heterocyclic compounds. Isoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a benzoyl group, and an ethyl ester functional group.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester are not well-documented in the literature. Isoxazole derivatives have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb), showing potent in vitro activity . This suggests that 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester may interact with enzymes, proteins, and other biomolecules in the context of Mtb infection .

Cellular Effects

The cellular effects of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester are not well-studied. Isoxazole derivatives have shown potent activity against Mtb, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester is not well-understood. Isoxazole derivatives have shown potent activity against Mtb, suggesting that they may exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester typically involves the cycloaddition of ethyl nitroacetate and propargyl benzoate in the presence of a base such as sodium hydroxide . The reaction is conducted in water or chloroform, and the product is obtained through a series of steps including cycloaddition, condensation, and esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the benzylic-like position and the isoxazole N–O bond, leading to products such as ethyl (Z)-2-amino-4-oxo-2-pentanoate.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium hydroxide for cycloaddition . Major products formed from these reactions include various derivatives of the original compound, such as 5-methylisoxazole derivatives .

Scientific Research Applications

Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester include other isoxazole derivatives such as:

  • 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
  • 5-Phenyl-3-isoxazolecarboxylic acid methyl ester

These compounds share the isoxazole ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of 3-isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRRVOUGVODFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169605
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17335-06-7
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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